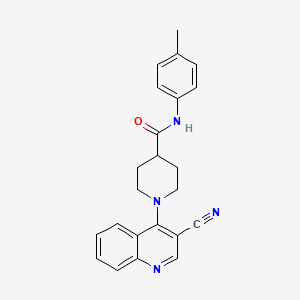

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Description

The compound 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group at the 1-position and an N-(4-methylphenyl) moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antiviral activity .

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDUPRCPGQRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 305.38 g/mol. The compound features a piperidine ring, a cyano group, and a quinoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. For instance, studies on quinoline derivatives have shown that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. The presence of the piperidine moiety is often associated with improved selectivity for tumor cells over normal cells .

Case Study:

A study evaluating various quinoline derivatives found that compounds bearing a cyano group demonstrated enhanced antiproliferative effects against several cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard treatments, suggesting a promising avenue for further research into this compound's anticancer potential .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been evaluated for their ability to inhibit bacterial growth. For example, studies on piperidine derivatives have reported moderate to strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The piperidine ring is known for its ability to interact with enzyme active sites, which can lead to significant inhibition.

Case Study:

In vitro studies have shown that similar piperidine derivatives exhibit strong AChE inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar enzyme inhibitory properties, warranting further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline and piperidine derivatives indicates that specific substitutions on the aromatic rings can significantly affect biological activity. For instance:

- Cyano Group: Enhances electron-withdrawing properties, potentially increasing receptor binding affinity.

- Piperidine Ring: Contributes to bioavailability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Carboxamide Core

N-Aryl Substituent Modifications

Notes:

- The 4-ethoxyphenyl analog () introduces a bulkier, electron-donating group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s 4-methylphenyl group .

- The N-benzyl derivative () replaces the amide-linked phenyl with a benzyl group, altering conformational flexibility and possibly target selectivity .

Modifications to the Quinoline Moiety

Notes:

- Replacing the cyanoquinoline with a naphthalene carbonyl () shifts the activity toward enzyme inhibition (e.g., monoacylglycerol lipase) due to increased hydrophobicity .

Q & A

Q. What gaps exist in understanding the pharmacokinetic profile of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.